molecular formula C6H11NO2 B11734992 4-(Dimethylamino)but-2-enoic acid

4-(Dimethylamino)but-2-enoic acid

Cat. No.: B11734992
M. Wt: 129.16 g/mol
InChI Key: ITGIYLMMAABTHC-UHFFFAOYSA-N
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Description

4-(Dimethylamino)but-2-enoic acid is an organic compound with the molecular formula C6H11NO2 It is characterized by the presence of a dimethylamino group attached to a butenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)but-2-enoic acid can be achieved through several methods. One common approach involves the reaction between 4-bromo-2-butenoic acid and dimethylamine in tetrahydrofuran (THF). The reaction is typically carried out at room temperature, and the product is purified using preparative high-performance liquid chromatography (HPLC) to yield a light yellow solid .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of oxalyl chloride in acetonitrile at low temperatures, followed by heating and subsequent purification steps . This method ensures high purity and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-(Dimethylamino)but-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride and triethylamine are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce saturated compounds.

Scientific Research Applications

4-(Dimethylamino)but-2-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)but-2-enoic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate biological pathways, leading to various effects .

Comparison with Similar Compounds

  • 4-(Dimethylamino)benzoic acid
  • 4-(Dimethylamino)butanoic acid
  • 4-(Dimethylamino)pent-2-enoic acid

Comparison: Compared to these similar compounds, 4-(Dimethylamino)but-2-enoic acid is unique due to its specific structural features, such as the position of the dimethylamino group and the presence of a double bond in the butenoic acid backbone. These characteristics confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

4-(dimethylamino)but-2-enoic acid

InChI

InChI=1S/C6H11NO2/c1-7(2)5-3-4-6(8)9/h3-4H,5H2,1-2H3,(H,8,9)

InChI Key

ITGIYLMMAABTHC-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC=CC(=O)O

Origin of Product

United States

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